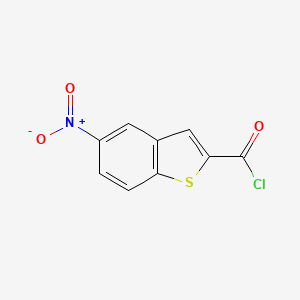

5-硝基-1-苯并噻吩-2-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

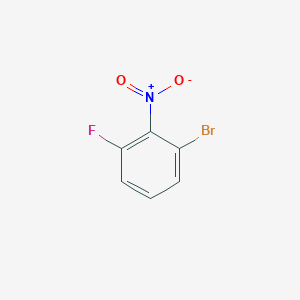

The compound "5-Nitro-1-benzothiophene-2-carbonyl chloride" is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical family and potential characteristics of the compound . The first paper describes a compound with a benzothiazole moiety and a 2-chloro-5-nitrophenyl ring linked by a 1,2-dibromoethane group, indicating the presence of a nitro group and a halogen-substituted aromatic system similar to what might be expected in 5-Nitro-1-benzothiophene-2-carbonyl chloride . The second paper discusses 3,5-Dinitrobenzoyl chloride, which features a carbonyl chloride group and a nitro-substituted benzene ring, suggesting that the compound of interest may also exhibit planarity and similar dihedral angles between its aromatic system and substituents .

Synthesis Analysis

While the synthesis of "5-Nitro-1-benzothiophene-2-carbonyl chloride" is not explicitly detailed in the provided papers, the synthesis of related compounds involves electrophilic addition reactions and the presence of disordered carbonyl chloride groups . These methods could potentially be adapted for the synthesis of the compound , with careful consideration of the reactivity of the nitro group and the carbonyl chloride moiety.

Molecular Structure Analysis

The molecular structure of compounds related to "5-Nitro-1-benzothiophene-2-carbonyl chloride" shows a tendency towards planarity in the aromatic systems, with small dihedral angles observed between the rings and substituents . This suggests that the compound of interest may also exhibit a planar structure, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The provided papers do not offer direct information on the chemical reactions of "5-Nitro-1-benzothiophene-2-carbonyl chloride". However, the presence of a nitro group and a carbonyl chloride suggests that it may participate in electrophilic aromatic substitution reactions and could act as an acylating agent . The reactivity of the nitro group may also be influenced by the electron-withdrawing effects of the carbonyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Nitro-1-benzothiophene-2-carbonyl chloride" can be inferred from the related compounds discussed in the papers. The planarity of the molecule and the presence of hydrogen bonds in the crystal packing are likely to affect the melting point, solubility, and crystal structure of the compound . The disordered nature of the carbonyl chloride group in 3,5-Dinitrobenzoyl chloride suggests that "5-Nitro-1-benzothiophene-2-carbonyl chloride" may also exhibit some degree of structural disorder, potentially affecting its physical properties .

科学研究应用

复杂化合物的简便合成

- 5-硝基-1-苯并噻吩-2-甲酰氯在复杂有机化合物的合成中起着至关重要的作用。例如,它用于合成 10-甲氧基-4.8-二硝基-6H-苯并[2,3-c]色烯-6-酮,该过程涉及多个步骤,包括 Knoevenagel 反应和用亚硫酰氯处理 (Havaldar、Bhise 和 Burudkar,2004 年)。

晶体学和结构分析

- 它在晶体结构的研究中至关重要。与 5-硝基-1-苯并噻吩-2-甲酰氯中类似的羰基氯基团已被观察到在各个方向显示无序,有助于理解分子和晶体结构 (Wang 等人,2009 年)。

在 Friedel-Crafts 反应中的应用

- 该化合物用于 Friedel-Crafts 反应。例如,它参与在特定条件下形成 3-芳基-5-硝基异香豆素,展示了它在有机合成和化学转化中的效用 (Sunderland、Thompson 和 Threadgill,2007 年)。

新型有机分子的合成

- 该化合物用于合成新型有机分子,如硒吩衍生物,其中它与各种底物反应以产生在药物化学和材料科学中具有潜在应用的化合物 (Yur'ev、Magdesieva 和 Lesyak,1968 年)。

有机半导体的开发

- 在电子学和材料科学领域,5-硝基-1-苯并噻吩-2-甲酰氯的衍生物用于开发有机半导体,展示了其在创建先进电子材料中的潜力 (He 等人,2017 年)。

安全和危害

Safety data indicates that 5-nitro-1-benzothiophene-2-carbonyl chloride can cause severe skin burns and eye damage . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . Contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

属性

IUPAC Name |

5-nitro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDFXDLYGKDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383264 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

86010-32-4 |

Source

|

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)

![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)